

Spectroscopic Characterization of 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid

Cat. No.: B1451328

[Get Quote](#)

This technical guide provides a comprehensive overview of the spectroscopic properties of **4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid**, a key building block in contemporary drug discovery and development. Designed for researchers, scientists, and professionals in the pharmaceutical and chemical industries, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from structurally related molecules, offering a robust framework for the characterization of this and similar substituted phenylboronic acids.

Introduction to 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid

4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid is a bifunctional molecule of significant interest in medicinal chemistry. The presence of a boronic acid moiety facilitates various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation. The dimethylcarbamoyl group and the fluorine substituent modulate the electronic properties and steric hindrance of the molecule, influencing its reactivity and potential biological activity. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and stability of this reagent, ensuring the reliability of subsequent synthetic applications and biological assays.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

For **4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid**, a combination of ^1H , ^{13}C , ^{19}F , and ^{11}B NMR experiments provides a detailed picture of its molecular framework.

Predicted NMR Data

While experimental spectra for this specific compound are not widely published, we can predict the chemical shifts and coupling patterns based on the analysis of its constituent functional groups and data from analogous compounds such as 2-fluorophenylboronic acid and 4-(dimethylcarbamoyl)phenylboronic acid.[1][2][3]

Table 1: Predicted NMR Spectroscopic Data for **4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid**

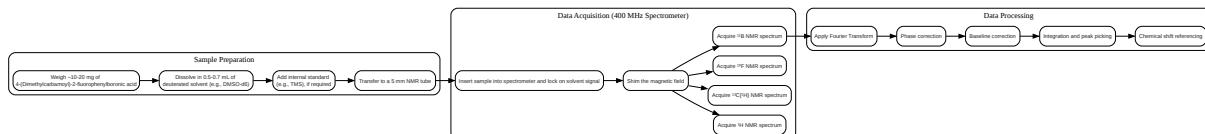
Nucleus	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
^1H NMR	~7.6 - 7.8	dd (doublet of doublets)	~8, ~2	Aromatic H ortho to boronic acid
	~7.4 - 7.6	m (multiplet)	-	Aromatic H meta to boronic acid
	~7.2 - 7.4	t (triplet)	~8	Aromatic H para to boronic acid
	~2.9 - 3.1	s (singlet)	-	N-CH ₃
	~5.0 - 7.0 (broad)	br s (broad singlet)	-	B(OH) ₂
^{13}C NMR	~168	s	-	C=O (amide)
	~160 (d)	d (doublet)	$^1\text{JCF} \approx 250$	C-F
	~135 (d)	d (doublet)	$^3\text{JCF} \approx 8$	Aromatic C para to F
	~130 (d)	d (doublet)	$^2\text{JCF} \approx 3$	Aromatic C ortho to F
	~125	s	-	Aromatic C ipso to boronic acid (broad)
	~120 (d)	d (doublet)	$^2\text{JCF} \approx 20$	Aromatic C meta to F
	~115 (d)	d (doublet)	$^4\text{JCF} \approx 1$	Aromatic C meta to F
	~36	s	-	N-CH ₃
^{19}F NMR	~ -110 to -120	s	-	Ar-F
^{11}B NMR	~28 - 32 (broad)	br s	-	B(OH) ₂

Note: Predicted values are estimates and may vary depending on the solvent and concentration.

Causality behind Predicted Shifts:

- ^1H NMR: The aromatic protons are expected in the downfield region (7.2-7.8 ppm) due to the deshielding effect of the aromatic ring. The electron-withdrawing nature of the fluorine and dimethylcarbamoyl groups will further influence their precise shifts. The protons on the N-methyl groups of the carbamoyl moiety are anticipated as a singlet around 2.9-3.1 ppm. The boronic acid protons are often broad and may exchange with residual water in the solvent.
- ^{13}C NMR: The carbonyl carbon of the amide will appear significantly downfield (~168 ppm). The carbon directly attached to the fluorine will exhibit a large one-bond C-F coupling constant ($^{1}\text{J}_{\text{CF}} \approx 250$ Hz). Other aromatic carbons will show smaller couplings to the fluorine depending on their proximity. The carbon attached to the boron atom is often broad due to the quadrupolar nature of the boron nucleus.
- ^{19}F NMR: A single resonance is expected for the fluorine atom, with a chemical shift characteristic of an aryl fluoride.[\[4\]](#)
- ^{11}B NMR: A broad singlet is anticipated in the region typical for trigonal boronic acids.[\[5\]](#)[\[6\]](#)[\[7\]](#) The broadness is a result of quadrupolar relaxation.

Experimental Protocol for NMR Data Acquisition

[Click to download full resolution via product page](#)

Caption: Workflow for NMR data acquisition and processing.

Self-Validating System: The use of a deuterated solvent with a known chemical shift allows for internal referencing of the spectra. An internal standard like tetramethylsilane (TMS) can be added for even more precise referencing. The consistency of the observed couplings, particularly the C-F couplings in the ¹³C NMR spectrum, provides internal validation of the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of **4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid** will be characterized by absorptions corresponding to the O-H, C=O, C-N, C-F, and B-O bonds.

Predicted IR Data

Table 2: Predicted IR Absorption Frequencies for **4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid**

Frequency Range (cm ⁻¹)	Intensity	Assignment
3500 - 3200 (broad)	Strong	O-H stretching (boronic acid)
3000 - 2850	Medium	C-H stretching (aromatic and methyl)
~1630	Strong	C=O stretching (amide I band)
~1400 - 1350	Strong	B-O stretching
~1250	Strong	C-N stretching (amide)
~1100	Medium	C-F stretching
~850 - 750	Strong	C-H out-of-plane bending (aromatic)

Rationale for Assignments: The broad O-H stretch is characteristic of the hydrogen-bonded boronic acid hydroxyl groups. The strong carbonyl absorption is a hallmark of the amide functional group. The B-O and C-F stretches are also expected to be prominent features in the fingerprint region of the spectrum.[8][9]

Experimental Protocol for IR Data Acquisition (ATR-FTIR)



[Click to download full resolution via product page](#)

Caption: Workflow for ATR-FTIR data acquisition.

Self-Validating System: The acquisition of a background spectrum before the sample spectrum is crucial to subtract the contributions of atmospheric water and carbon dioxide, ensuring that

the resulting spectrum is solely from the sample. The reproducibility of the spectrum upon repeated measurements validates the data.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Predicted Mass Spectrometry Data

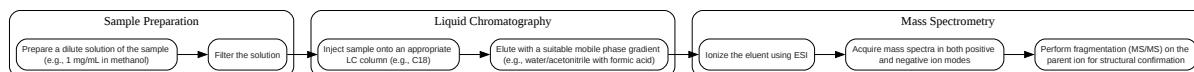
For **4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid** (Molecular Formula: $C_9H_{11}BFNO_3$, Molecular Weight: 211.00 g/mol), the following is expected:

- Electrospray Ionization (ESI): This is a soft ionization technique.
 - Positive Mode: The protonated molecule $[M+H]^+$ at m/z 212.0. Adducts with sodium $[M+Na]^+$ at m/z 234.0 or potassium $[M+K]^+$ at m/z 250.0 may also be observed.
 - Negative Mode: The deprotonated molecule $[M-H]^-$ at m/z 210.0.
- Electron Ionization (EI): This is a hard ionization technique that leads to fragmentation.
 - Molecular Ion ($M^{+·}$): A peak at m/z 211.
 - Major Fragments: Fragmentation patterns can be complex, but some likely losses include:
 - Loss of $\cdot OH$ (m/z 194)
 - Loss of H_2O (m/z 193)
 - Loss of $\cdot N(CH_3)_2$ (m/z 167)
 - Loss of $\cdot CON(CH_3)_2$ (m/z 139)
 - Cleavage of the C-B bond.

Trustworthiness of Fragmentation: The fragmentation pattern provides a fingerprint of the molecule. The presence of fragments corresponding to logical losses from the parent molecule,

such as the dimethylamino group or the entire dimethylcarbamoyl moiety, lends confidence to the structural assignment.[10][11][12][13]

Experimental Protocol for LC-MS Data Acquisition



[Click to download full resolution via product page](#)

Caption: Workflow for LC-MS data acquisition.

Authoritative Grounding: The use of a high-resolution mass spectrometer allows for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental composition of the molecule. The isotopic pattern, particularly for boron (^{10}B and ^{11}B), can further validate the presence of this element.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for **4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid**. The expected NMR, IR, and MS data, along with standardized experimental protocols, offer a comprehensive framework for the characterization of this important chemical entity. By understanding and applying these spectroscopic techniques, researchers can confidently verify the structure and purity of their material, ensuring the integrity of their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. 2-Fluorophenylboronic acid(1993-03-9) 1H NMR spectrum [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. 4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 7. par.nsf.gov [par.nsf.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Spectroscopic Characterization of 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1451328#spectroscopic-data-for-4-dimethylcarbamoyl-2-fluorophenylboronic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com